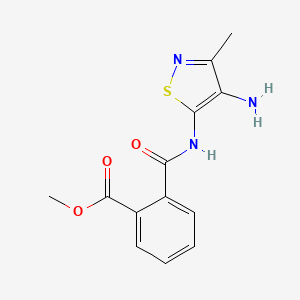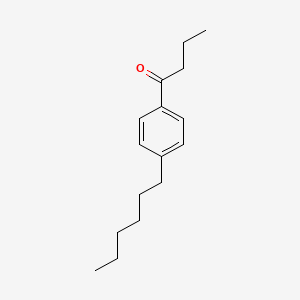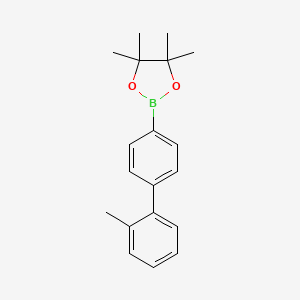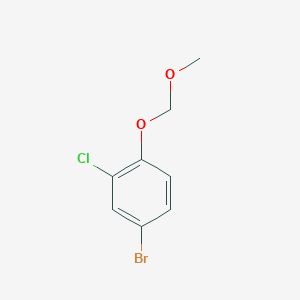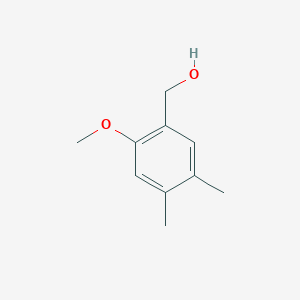
4-Ethoxy-3-ethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-ethylbenzoic acid, also known as EEEB, is a compound with the molecular weight of 194.23 . It is a white crystalline powder and its IUPAC name is this compound . The compound is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14O3/c1-3-8-7-9 (11 (12)13)5-6-10 (8)14-4-2/h5-7H,3-4H2,1-2H3, (H,12,13) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.23 . It is a white crystalline powder and is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Environmental Impact and Analysis of Similar Compounds
Parabens, including compounds structurally related to 4-Ethoxy-3-ethylbenzoic acid, have been widely studied for their environmental presence and impact. Parabens, used as preservatives, have been found in various aquatic environments, indicating their persistence and the continuous introduction into water bodies through consumer product usage. These findings highlight the importance of monitoring and understanding the environmental fate of chemical compounds, including those similar to this compound, in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Activity and Analytical Methods
Research on the antioxidant activity of various compounds, including phenolic structures similar to this compound, highlights the significance of these compounds in combating oxidative stress in biological systems. Studies have focused on developing and evaluating analytical methods to determine antioxidant capacities, which could be relevant for assessing the antioxidant potential of this compound (Munteanu & Apetrei, 2021).
Pharmacological Applications
The pharmacological activities of compounds with phenolic structures, such as gallic acid, have been extensively reviewed, particularly their anti-inflammatory properties. This suggests potential pharmacological applications for this compound, given its structural similarity to other phenolic compounds known for their health benefits (Bai et al., 2020).
Synthetic Applications and Chemical Analysis
The synthesis and evaluation of isoxazolone derivatives, which share a connection to the chemical reactivity and applications of compounds like this compound, demonstrate the compound's potential in the synthesis of heterocyclic compounds with significant biological and medicinal properties (Laroum, Boulcina, Bensouici, & Debache, 2019).
Mecanismo De Acción
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoic acid derivatives are often involved in various metabolic pathways .
Pharmacokinetics
Similar compounds are usually well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzoic acid derivatives can have various effects, such as antimicrobial activity .
Action Environment
The action, efficacy, and stability of 4-Ethoxy-3-ethylbenzoic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that benzoic acids, the class of compounds to which 4-Ethoxy-3-ethylbenzoic acid belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interactions.
Molecular Mechanism
It is known that benzoic acids can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects . The specific molecular interactions of this compound have not been characterized.
Propiedades
IUPAC Name |
4-ethoxy-3-ethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOHOOTXNWFTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

